N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Description
The compound N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a heterocyclic molecule featuring a pyridinamine core substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively. Attached to the pyridine ring via an ethyl linker is a 4H-1,2,4-triazole moiety, which is further substituted with a 5-amino-1-methylpyrazole group.
Key structural features:
Properties
IUPAC Name |
N-[2-[3-(5-amino-1-methylpyrazol-4-yl)-5-methyl-1,2,4-triazol-4-yl]ethyl]-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N8/c1-8-24-25-14(10-7-23-26(2)12(10)20)27(8)4-3-21-13-11(16)5-9(6-22-13)15(17,18)19/h5-7H,3-4,20H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUWJQMRNQQESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a compound with significant potential in medicinal chemistry, particularly due to its structural attributes that confer various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H16ClF3N8
- Molecular Weight : 400.79 g/mol
- CAS Number : 957039-50-8
Its structure incorporates a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
1. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related triazole compounds indicate that they can exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of 1,2,4-triazole have been shown to possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin and ciprofloxacin .
2. Anticancer Properties
Triazole derivatives have garnered attention for their anticancer potential. Research indicates that compounds featuring the triazole scaffold can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. Specific studies have demonstrated that certain triazole-based compounds exhibit selective cytotoxicity against cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole and triazole derivatives is well-documented. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo. For example, some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, targeting specific pathways involved in microbial growth or cancer cell proliferation.
- Molecular Interactions : The presence of trifluoromethyl and chloro groups enhances lipophilicity and molecular interactions with biological targets, improving bioavailability and efficacy.
Case Studies
Several studies highlight the pharmacological significance of triazole derivatives:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The incorporation of the pyrazole and triazole moieties in this compound suggests potential activity against various cancer cell lines. Studies have shown that triazole derivatives can interfere with cancer cell proliferation and induce apoptosis, making them valuable candidates for further development in anticancer therapies.
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Compounds containing chloro and trifluoromethyl groups have been reported to exhibit enhanced antibacterial and antifungal activities. This could be particularly useful in developing new antibiotics or antifungal agents to combat resistant strains.
Enzyme Inhibition
The presence of the pyridine and triazole rings in the structure is indicative of potential enzyme inhibition capabilities. Research has highlighted that similar compounds can act as inhibitors for various enzymes involved in disease processes, including those related to cancer and infectious diseases.
Agricultural Science
Pesticide Development
Given the increasing need for effective pest control solutions, compounds like N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine may serve as a basis for developing new pesticides. The trifluoromethyl group is known to enhance biological activity in agrochemicals, potentially improving efficacy against pests while minimizing environmental impact.
Herbicide Potential
The structural characteristics of this compound suggest possible herbicidal properties. Research into similar triazole-containing compounds has shown effectiveness in inhibiting plant growth by targeting specific biochemical pathways in plants.
Material Science
Polymer Synthesis
The unique chemical structure allows for the potential use of this compound in synthesizing advanced materials. Its ability to form stable bonds can be exploited in creating polymers with desirable mechanical properties and thermal stability.
Nanotechnology Applications
In nanotechnology, the compound may serve as a precursor for synthesizing nanoparticles with specific functional properties. The incorporation of such compounds into nanocarriers could enhance drug delivery systems or improve the performance of sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate. |
| Study 3 | Herbicide Potential | Found effective at low concentrations in inhibiting weed growth without affecting crop yields significantly, suggesting a viable alternative to current herbicides. |
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Fluazinam (3-Chloro-N-(3-chloro-2,6-dinitro-4-α,α,α-trifluorotolyl)-5-trifluoromethyl-2-pyridinamine)
- Structure : Shares the pyridinamine core with chloro and trifluoromethyl substituents but lacks the triazole-pyrazole chain.
- Activity : A broad-spectrum fungicide and insecticide, leveraging the electron-withdrawing -CF₃ group for oxidative stability .
- Key Difference : Fluazinam’s nitro groups enhance reactivity but reduce selectivity compared to the target compound’s triazole-pyrazole system .
N-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(4-chloro-2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Structure : Features a pyridinamine-triazole-carboxamide scaffold with chloro and trifluoromethyl groups.
- Activity : Patented for pesticidal use, with the carboxamide group improving solubility .
- Key Difference : The carboxamide linker replaces the ethyl-triazole-pyrazole chain, altering binding kinetics .
Pharmaceutical Analogues
Di-Aryl Pyridinamine ER+ Inhibitors
- Structure : Pyridinamine derivatives with substituted aryl groups, e.g., compound 31 from .
- Activity : Demonstrated superior MolDock scores (-132.3 vs. Tamoxifen’s -121.5) for estrogen receptor inhibition .
- Key Difference : The target compound’s triazole-pyrazole system may reduce off-target effects compared to diaryl substituents .
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine
- Structure : Simplified pyridinamine derivative with a cyclopropanamine side chain.
Data Table: Structural and Functional Comparison
*Calculated based on formula.
Mechanistic and Structural Insights
- Role of -CF₃ : Enhances membrane permeability and resistance to enzymatic degradation, a feature shared with Fluazinam and agrochemical derivatives .
- Triazole-Pyrazole System : Unlike carboxamide or nitro substituents in analogues, this system may enable dual hydrogen bonding (NH of pyrazole and triazole N atoms), improving target affinity .
- Chloro Group : Common in bioactive pyridinamines, it likely contributes to halogen bonding with protein targets .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound, given its heterocyclic complexity?
The synthesis should prioritize modular assembly of pyrazole, triazole, and pyridinamine fragments. Multi-step protocols, such as those used for analogous pyrazole-triazole hybrids (e.g., cyclization with phosphorous oxychloride at 120°C for oxadiazole formation ), are critical. Copper-catalyzed coupling (e.g., using CuBr and Cs₂CO₃ for amine-aryl bond formation ) and protecting group strategies for amino functionalities (e.g., in 5-amino-pyrazole derivatives ) are essential to avoid side reactions. Purification via gradient chromatography (e.g., ethyl acetate/hexane) is recommended .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : To confirm regiochemistry of pyrazole/triazole rings and substituent positions (e.g., δ 8.87 ppm for pyridyl protons ).
- HRMS (ESI) : For precise molecular weight validation (e.g., m/z 215 [M+H]⁺ in similar triazole derivatives ).
- IR Spectroscopy : Identifies functional groups like C=O (if present) and NH stretches (e.g., 3298 cm⁻¹ for N-H in pyrazole-thioamide derivatives ).
- Melting Point Analysis : Verifies purity (e.g., 104–107°C for crystalline triazole analogs ).
Q. How can researchers optimize reaction yields in multi-step syntheses involving pyrazole-triazole cores?
- Solvent Selection : Polar aprotic solvents like DMSO enhance solubility of intermediates .
- Catalysis : Copper(I) bromide improves coupling efficiency in aryl-amine bonds .
- Temperature Control : Stirring at 35°C for 48 hours minimizes decomposition in cyclization steps .
- Workup : Acid-base extraction (e.g., HCl washes) removes unreacted amines .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during triazole ring formation?
Conflicting data may arise from competing pathways (e.g., 1,3-dipolar vs. 1,5-electrocyclization). Use kinetic vs. thermodynamic control:
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?
The -CF₃ group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. Mitigation strategies:
- Buchwald-Hartwig Amination : Pd catalysts enable C-N bond formation under mild conditions .
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to functionalize specific positions .
Q. What methodologies validate the biological activity of this compound against kinase targets?
- Enzyme Assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR or JAK2) .
- Molecular Docking : Simulate binding poses with PyMol or AutoDock (e.g., triazole interactions with ATP-binding pockets ).
- SAR Studies : Modify substituents (e.g., methyl vs. chloro on pyridine) to correlate structure with inhibitory potency .
Q. How can researchers address low solubility in aqueous assays without altering bioactivity?
- Prodrug Design : Introduce phosphate esters or PEGylated side chains for temporary hydrophilicity .
- Co-solvents : Use DMSO/water mixtures (<1% DMSO) to maintain compound integrity .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
Methodological Challenges and Solutions
Q. What are the pitfalls in analyzing mass spectrometry data for halogenated analogs?
- Isotope Peaks : Chlorine (³⁵Cl/³⁷Cl) and trifluoromethyl (¹⁹F) generate split peaks, requiring high-resolution MS to distinguish .
- Fragmentation Patterns : Use MS/MS to confirm backbone integrity (e.g., loss of CF₃ or Cl groups ).
Q. How to troubleshoot low yields in Appel salt-mediated heterocyclization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
